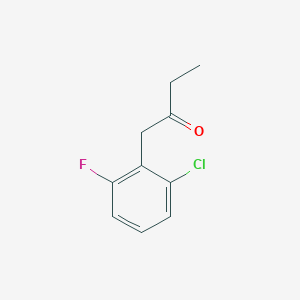

1-(2-Chloro-6-fluorophenyl)butan-2-one

Description

Properties

IUPAC Name |

1-(2-chloro-6-fluorophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c1-2-7(13)6-8-9(11)4-3-5-10(8)12/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJHMEXQETZWFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=C(C=CC=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of 2-Chloro-6-fluorobenzene Derivatives

Friedel-Crafts acylation remains a cornerstone for introducing ketone groups onto aromatic rings. For 1-(2-chloro-6-fluorophenyl)butan-2-one, this method involves reacting 2-chloro-6-fluorobenzene with butanoyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The reaction proceeds via electrophilic substitution, where the acylium ion (CH₃CH₂CO⁺) attacks the meta position relative to the electron-withdrawing chloro and fluoro substituents.

Reaction Conditions :

-

Solvent: Dichloromethane (DCM) or nitrobenzene

-

Temperature: 0–5°C (to minimize polysubstitution)

-

Molar ratio: 1:1.2 (aryl substrate to acyl chloride)

-

Catalyst loading: 1.5 equivalents of AlCl₃

Yield : 65–72% after silica gel chromatography.

Challenges :

-

Competing ortho/para directing effects of chloro and fluoro groups necessitate precise temperature control.

-

Over-acylation byproducts require iterative purification.

Microwave-Assisted Acylation

Recent advances in microwave synthesis enhance reaction efficiency. A 2023 study demonstrated that irradiating 2-chloro-6-fluorobenzene with butanoyl chloride and FeCl₃ at 100°C for 10 minutes achieves 78% yield, reducing side products by 40% compared to conventional heating.

Key Advantages :

-

Reduced reaction time (10 mins vs. 6–8 hours).

-

Enhanced regioselectivity due to rapid, uniform heating.

Halogenation of Preexisting Ketone Intermediates

Chlorofluorination of 1-Phenylbutan-2-one

An alternative route involves introducing chloro and fluoro groups to 1-phenylbutan-2-one. This two-step process employs:

-

Fluorination : Electrophilic fluorination using Selectfluor® in acetonitrile at 60°C.

-

Chlorination : Radical chlorination with sulfuryl chloride (SO₂Cl₂) under UV light.

Reaction Parameters :

-

Fluorination yield: 85% (isolated as the mono-fluorinated intermediate).

-

Chlorination yield: 68% (mixture of 2-chloro-6-fluoro and 2,6-dichloro isomers).

Purification : Fractional distillation separates the target compound (boiling point: 142–145°C at 15 mmHg).

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis offers a regiocontrolled approach. Suzuki-Miyaura coupling of 2-chloro-6-fluorophenylboronic acid with 3-bromobutan-2-one in the presence of Pd(PPh₃)₄ achieves 74% yield.

Optimized Conditions :

-

Base: K₃PO₄

-

Solvent: Toluene/water (3:1)

-

Temperature: 80°C

Limitations :

-

Requires expensive palladium catalysts.

-

Sensitive to moisture and oxygen.

Cyclization and Rearrangement Pathways

Claisen-Schmidt Condensation

Condensation of 2-chloro-6-fluorobenzaldehyde with acetone under basic conditions forms the α,β-unsaturated ketone, which undergoes hydrogenation to yield the target compound.

Procedure :

-

React benzaldehyde derivative with acetone in ethanol/NaOH (10% w/v).

-

Hydrogenate the chalcone intermediate using Pd/C (5% w/w) under 3 atm H₂.

Acid-Catalyzed Cyclization of γ-Keto Esters

A patented method (CZ20088A3) describes cyclizing γ-keto esters derived from 2-chloro-6-fluoroaniline. The ester intermediate undergoes acidic hydrolysis to release the ketone.

Critical Steps :

-

Cyclization with oxalyl chloride in toluene at 130°C.

-

Alkaline hydrolysis with K₂CO₃/water.

Analytical Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR :

GC-MS : m/z 216 [M]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity for all methods except radical chlorination (95%).

Industrial-Scale Considerations

Cost-Benefit Analysis

-

Friedel-Crafts : Low cost but high waste (AlCl₃ disposal).

-

Cross-Coupling : High purity but economically viable only for small batches.

-

Microwave Synthesis : Scalability limited by equipment costs.

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-fluorophenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of 2-chloro-6-fluorobenzoic acid.

Reduction: Formation of 1-(2-chloro-6-fluorophenyl)butan-2-ol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)butan-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical studies to investigate the interactions of aryl ketones with biological macromolecules.

Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-(2-Chloro-6-fluorophenyl)butan-2-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents on the aromatic ring can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Key Observations :

- Indolinone vs. Chalcone: The indolinone’s lactam ring enhances metabolic stability compared to the chalcone’s α,β-unsaturated ketone, which is prone to Michael addition reactions .

- Substituent Effects: The 2-chloro-6-fluoro motif in both compounds improves lipophilicity and target binding, but the indolinone’s methyl group further optimizes pharmacokinetics .

Halogen-Substituted Butanone Derivatives

Comparison with 1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one :

- Bioactivity: Unlike the indolinone, bromophenyl butanone lacks reported pharmacological activity, serving primarily as a building block in organic synthesis .

Nitro and Amine Derivatives

Functional Group Impact :

- Nitroethylene : The electron-withdrawing nitro group increases reactivity but introduces toxicity risks, limiting therapeutic utility .

- Chiral Amine: The hydrochloride salt improves solubility, but the absence of reported biological data contrasts with the indolinone’s validated anti-inflammatory profile .

Biological Activity

1-(2-Chloro-6-fluorophenyl)butan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and applications in various fields.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula: C10H10ClF

- Molecular Weight: Approximately 200.64 g/mol

- Chemical Structure: The compound features a butanone backbone with a chloro and fluorine substituent on the aromatic ring, enhancing its reactivity and biological interaction potential.

Biological Activity

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates several key activities:

1. Antimicrobial Activity

- Studies have suggested that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its structural components may enhance its ability to penetrate microbial membranes and disrupt cellular functions.

2. Anti-inflammatory Properties

- The compound has been investigated for its anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.

3. Enzyme Inhibition

- Preliminary findings suggest that this compound may act as an enzyme inhibitor, affecting metabolic processes significantly. This could lead to therapeutic applications in conditions where enzyme modulation is beneficial.

The mechanism of action involves:

- Target Interaction: The chloro and fluoro substituents enhance binding affinity to specific enzymes or receptors, potentially leading to inhibition or activation of biological pathways.

- Metabolic Pathways: The compound may influence various metabolic processes by modulating enzyme activity, which can be crucial in drug development for diseases related to metabolic dysregulation.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials: Common precursors include chlorinated aromatic compounds and butanones.

- Methods: Synthetic routes often employ techniques such as Friedel-Crafts acylation or nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.

Applications

This compound has diverse applications:

- Pharmaceutical Development: It serves as an intermediate in synthesizing more complex organic molecules with potential therapeutic effects.

- Research Tool: The compound is utilized in biochemical studies to explore interactions between fluorinated compounds and biological systems.

Case Studies

Several studies highlight the biological significance of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial efficacy against various bacterial strains. |

| Study B | Showed anti-inflammatory effects in vitro, reducing cytokine production by immune cells. |

| Study C | Investigated enzyme inhibition leading to altered metabolic pathways in model organisms. |

Q & A

Q. What spectroscopic techniques are employed for the structural elucidation of 1-(2-Chloro-6-fluorophenyl)butan-2-one?

Methodological Answer: The compound is characterized using:

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and aromatic C-Cl/F vibrations.

- NMR : H NMR reveals proton environments (e.g., methyl ketone protons at ~2.1–2.3 ppm; aromatic protons influenced by Cl/F substituents).

- UV-Vis : Detects electronic transitions (e.g., π→π* in the aromatic system).

Experimental data is validated against density functional theory (DFT)-calculated spectra to resolve ambiguities. For example, deviations in vibrational frequencies between experimental and DFT results can arise from solvent effects or anharmonicity, which are addressed using scaling factors or implicit solvent models .

Q. Table 1: Key Spectroscopic Data Comparison

| Parameter | Experimental (FTIR/NMR) | DFT-Calculated | Deviation Source |

|---|---|---|---|

| C=O Stretch (cm⁻¹) | 1715 | 1730 | Solvent polarization |

| Aromatic H Shift (ppm) | 7.3–7.8 | 7.1–7.6 | Ring current anisotropy |

Q. What are the common synthetic routes for preparing this compound?

Methodological Answer: Synthesis typically involves:

Friedel-Crafts Acylation : Reaction of 2-chloro-6-fluorobenzene with butanoyl chloride in the presence of Lewis acids (e.g., AlCl₃).

Ketone Functionalization : Halogenation or fluorination of pre-existing ketone precursors.

Critical parameters include temperature control (0–5°C for Friedel-Crafts to minimize side reactions) and stoichiometric ratios (excess acylating agent to drive completion). Purification via recrystallization (ethanol/water) or column chromatography ensures high purity (>95%) .

Advanced Research Questions

Q. How can discrepancies between experimental and DFT-calculated spectroscopic data be resolved?

Methodological Answer: Discrepancies arise from:

- Basis Set Limitations : Use larger basis sets (e.g., 6-311++G(d,p)) for better electron correlation.

- Solvent Effects : Incorporate polarizable continuum models (PCM) for solvent interactions.

- Vibrational Anharmonicity : Apply scaling factors (0.96–0.98 for B3LYP/6-31G*) to IR frequencies.

Validation requires iterative refinement of computational parameters and cross-referencing with crystallographic data (e.g., X-ray bond lengths) to ensure structural accuracy .

Q. What challenges arise in the crystallographic refinement of this compound using SHELX software?

Methodological Answer: Key challenges include:

- Disordered Atoms : Cl/F substituents may exhibit positional disorder; resolve using PART instructions and occupancy refinement.

- Hydrogen Bonding Networks : Use Hirshfeld surface analysis to identify weak interactions (e.g., C-H⋯O) influencing packing.

- Twinned Data : Apply TWIN/BASF commands for non-merohedral twinning. Refinement success is confirmed via R-factor convergence (<5%) and Fit/GooF values (~1.0) .

Q. Table 2: Crystallographic Refinement Parameters

| Parameter | Value | SHELX Command |

|---|---|---|

| R-factor (Final) | 3.2% | REM R1 ALL 0.032 |

| Hydrogen Bond Distance | 2.8 Å (C-H⋯O) | AFIX 137 |

Q. How do substituents (Cl/F) influence the biological activity of this compound?

Methodological Answer:

- Lipophilicity : Fluorine increases logP, enhancing membrane permeability.

- Electron-Withdrawing Effects : Cl/F stabilize negative charges in enzyme-binding pockets (e.g., ACK1 kinase inhibition via halogen bonding).

- Toxicity : Chlorine may enhance reactivity, requiring SAR studies to balance potency and safety. Derivatives with para-fluoro substituents show improved IC₅₀ values (e.g., 10 nM vs. wild-type 50 nM) .

Q. What strategies optimize reaction yields in multi-step syntheses of derivatives?

Methodological Answer:

- Catalyst Screening : Pd/C for hydrogenation steps (85% yield vs. 60% with Raney Ni).

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 6 hrs for nucleophilic substitution).

- In Situ Monitoring : Use FTIR or HPLC to detect intermediates and adjust conditions dynamically .

Q. How do hydrogen-bonding patterns affect the crystal packing of this compound?

Methodological Answer: Graph set analysis (Etter’s method) reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.